(3-(Trifluoromethyl)pyridin-2-yl)boronic acid
Description
Properties
Molecular Formula |
C6H5BF3NO2 |
|---|---|
Molecular Weight |
190.92 g/mol |
IUPAC Name |
[3-(trifluoromethyl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-11-5(4)7(12)13/h1-3,12-13H |
InChI Key |
VCXYQTNTRQGRGE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=N1)C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Overview
This classical and widely used method involves the conversion of a halogenated pyridine derivative into the corresponding organometallic intermediate (typically lithium or magnesium species), which is then reacted with a boron electrophile such as trialkyl borates to form the boronic acid.
Procedure
- Start with 2-halopyridine substituted at the 3-position with a trifluoromethyl group.
- Perform halogen-metal exchange using n-butyllithium or magnesium reagents at low temperatures (e.g., -78 °C).
- Quench the organometallic intermediate with trimethyl borate or triisopropyl borate.
- Hydrolyze the boronate ester intermediate to yield the boronic acid.
Advantages
- Reliable and scalable for large-scale synthesis.
- High regioselectivity when starting from appropriately substituted halopyridines.
- Cost-effective reagents.
Limitations
- Requires strict anhydrous and low-temperature conditions.
- Sensitive to functional groups that may react with organolithium or Grignard reagents.
Research Data Summary
Table 1: Representative yields for halogen-metal exchange/borylation method.
Directed Ortho-Metalation (DoM) Followed by Borylation
Overview
This method uses a directing group on the pyridine ring to facilitate metalation at the ortho position relative to the directing group, followed by borylation.
Procedure
- Use a substituted pyridine with a directing metalation group (DMG) such as an amide or alkoxy group.
- Treat with a strong base like lithium diisopropylamide (LDA) or tert-butyllithium at low temperature.
- Add trialkyl borate to form the boronate intermediate.
- Hydrolyze to obtain the boronic acid.
Advantages
- Allows selective borylation at positions difficult to access by halogen-metal exchange.
- Useful for functionalized pyridines.
Limitations
- Requires installation and later removal of directing groups.
- Moderate to good yields depending on substrate and conditions.
Research Data Summary
| Entry | Substituent (X) | Metalation Agent | Borate | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-fluoro | LDA | B(OiPr)3 | 63 | |
| 2 | 2-chloro | LDA | B(OiPr)3 | 61 |
Table 2: Yields for DoM/borylation of substituted pyridines.
Palladium-Catalyzed Cross-Coupling (Suzuki–Miyaura Type)
Overview
This method involves the palladium-catalyzed coupling of halogenated trifluoromethylpyridines with diboron reagents to directly form boronic esters, which can be hydrolyzed to boronic acids.
Procedure
- Use 2-halopyridine bearing a trifluoromethyl group at the 3-position.
- React with bis(pinacolato)diboron or tetraalkoxydiboron in the presence of a palladium catalyst (e.g., Pd(PPh3)4).
- Base such as sodium carbonate is used.
- Reaction typically conducted in solvents like dioxane/water at elevated temperatures (~100 °C).
- Isolate boronic ester, then hydrolyze to boronic acid if desired.
Advantages
- Mild reaction conditions.
- Good functional group tolerance.
- High yields and regioselectivity.
Limitations
- Requires expensive palladium catalysts.
- Sometimes incomplete conversion with certain halides (e.g., chloro substituents).
Research Data Summary
Table 3: Representative yields for Pd-catalyzed borylation.
Iridium-Catalyzed C–H Borylation
Overview
A modern and efficient method where iridium catalysts directly borylate the C–H bond of trifluoromethyl-substituted pyridines without pre-functionalization.
Procedure
- Use iridium catalyst complexes (e.g., [Ir(COD)(OMe)]2) with bipyridine ligands.
- React with diboron reagents under neat or solvent-free conditions.
- Reaction proceeds at mild temperatures.
- Regioselectivity is sterically controlled, allowing selective borylation at α, β, or γ positions.
Advantages
- Avoids need for halogenated precursors.
- High atom economy and mild conditions.
- Compatible with various functional groups.
Limitations
- Boronic esters formed may have limited shelf life, especially α-borylated pyridines.
- Catalyst cost and availability.
Research Data Summary
Table 4: Iridium-catalyzed C–H borylation yields.
Other Methods
- [4+2] Cycloaddition : Less common and more specialized, involving cycloaddition reactions to build boronic acid derivatives.
- Chan-Lam Coupling : Used for related boronic acid derivatives but less reported for this specific compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Halogen-Metal Exchange/Borylation | n-BuLi or Mg reagents, trialkyl borates, low temp | Scalable, cost-effective | Sensitive to moisture, low temp | 55-70 |
| Directed Ortho-Metalation/Borylation | LDA or t-BuLi, trialkyl borates, DMG | Selective for difficult positions | Requires directing groups | 60-65 |
| Pd-Catalyzed Cross-Coupling | Pd catalyst, diboron reagents, base, heat | Mild, functional group tolerant | Catalyst cost, incomplete conversion | 50-85 |
| Iridium-Catalyzed C–H Borylation | Ir catalyst, diboron reagents, neat or mild temp | No pre-functionalization, mild | Catalyst cost, product stability | 70-90 |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction enables carbon-carbon bond formation between boronic acids and aryl/heteroaryl halides. (3-(Trifluoromethyl)pyridin-2-yl)boronic acid participates efficiently under palladium catalysis .
Table 1: Representative Suzuki-Miyaura Reactions
Key Findings:
-
Regioselectivity is influenced by the trifluoromethyl group’s steric and electronic effects, favoring couplings at sterically accessible positions .
-
Bidentate ligands (e.g., dtbbpy) improve catalytic efficiency in electron-deficient systems .
Boronic Ester Formation
The boronic acid readily converts to boronic esters, enhancing stability and reactivity in subsequent transformations .
Table 2: Esterification Protocols
| Reagent | Conditions | Product Application | Source |
|---|---|---|---|
| Pinacolborane (HBpin) | Ir(COD)₂, dtbbpy, 80°C | Intermediate for C–H borylation | |
| Ethylene glycol | Acidic (HCl), reflux | Stabilized boronate for storage |
Mechanistic Insight:
-
Iridium-catalyzed borylation with HBpin proceeds via oxidative addition and σ-bond metathesis, selectively functionalizing pyridine C–H bonds .
-
Steric hindrance from the trifluoromethyl group directs esterification to the γ-position in traceless borylation protocols .
Nucleophilic Additions
The boronic acid acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl systems.
Example Reaction:
Typical conditions: THF, K₂CO₃, 25°C.
Fluorination Reactions
While direct fluorination data for this specific compound is limited, analogous pyridylboronic acids undergo halogen exchange:
Proposed mechanism: Electrophilic fluorine transfer via a boronate intermediate.
Stability and Handling Considerations
-
Hydrolytic Sensitivity: Requires anhydrous storage (-20°C) to prevent decomposition to trifluoromethylpyridine .
-
pH Dependency: Stable in weakly acidic to neutral conditions (pH 5–7).
Research Advancements
-
Ligand-Controlled Regioselectivity: Bulky N-heterocyclic carbene (NHC) ligands suppress undesired homo-coupling side reactions .
-
Solvent-Free Borylation: Reactions with HBpin proceed efficiently without added solvent due to the liquid nature of reactants .
This compound’s unique electronic profile and modular reactivity make it indispensable for synthesizing fluorinated pharmaceuticals and agrochemicals. Continuous optimization of catalytic systems (e.g., Ir, Pd) expands its synthetic utility .
Scientific Research Applications
Synthesis of (3-(Trifluoromethyl)pyridin-2-yl)boronic acid
The synthesis of (3-(Trifluoromethyl)pyridin-2-yl)boronic acid can be achieved through several methods. The most common approach involves the use of trifluoromethylpyridine derivatives as starting materials, which can be synthesized via chlorination and fluorination processes.
Key Synthesis Methods:
- Chlorine/Fluorine Exchange: This method utilizes trichloromethylpyridine as a precursor to introduce the trifluoromethyl group.
- Direct Introduction of Trifluoromethyl Group: This involves the use of trifluoromethyl active species such as trifluoromethyl copper, which reacts with bromo- and iodopyridines to form the desired boronic acid .
Applications in Medicinal Chemistry
(3-(Trifluoromethyl)pyridin-2-yl)boronic acid has been recognized for its potential in drug development due to its unique electronic properties imparted by the trifluoromethyl group. It serves as a versatile building block in the synthesis of various pharmaceuticals.
Notable Applications:
- Anticancer Agents: Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives exhibit significantly higher efficacy compared to traditional drugs like allopurinol .
- Enzyme Inhibitors: The compound's ability to interact with biological targets makes it a candidate for developing enzyme inhibitors, particularly xanthine oxidase inhibitors, which are crucial in treating gout .
Agrochemical Applications
The agrochemical industry has also benefited from the incorporation of (3-(Trifluoromethyl)pyridin-2-yl)boronic acid into crop protection products. The trifluoromethyl group enhances the biological activity of pyridine derivatives, making them effective against various pests.
Key Agrochemical Products:
- Several products containing this moiety have gained market approval for their effectiveness in protecting crops from pests and diseases. The introduction of fluorinated compounds has been linked to improved potency and selectivity in agrochemicals .
Materials Science Applications
In materials science, (3-(Trifluoromethyl)pyridin-2-yl)boronic acid is utilized in developing functional materials due to its unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and sensor technologies.
Applications Overview:
| Application Area | Description |
|---|---|
| Catalysis | Acts as a ligand in metal-catalyzed reactions. |
| Sensor Technologies | Used in developing sensors for detecting environmental pollutants. |
Case Studies
Several case studies highlight the practical applications of (3-(Trifluoromethyl)pyridin-2-yl)boronic acid:
- Case Study 1: A study demonstrated that incorporating this compound into a drug formulation significantly enhanced the therapeutic index against specific cancer types.
- Case Study 2: Research on crop protection revealed that formulations containing this boronic acid derivative outperformed conventional pesticides in field trials, leading to increased yields and reduced chemical residues .
Mechanism of Action
The mechanism of action of (3-(Trifluoromethyl)pyridin-2-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the pyridine ring significantly impacts reactivity and applications. Key analogs include:
Key Observations :
- Trifluoromethyl Position : Moving the -CF₃ group from C3 (target compound) to C6 (CAS 868662-36-6) alters steric and electronic effects. The C3 position in the target compound may enhance conjugation with the boronic acid, increasing reactivity in cross-coupling reactions .
- Fluorine vs. -CF₃ : 2-Fluoropyridine-3-boronic acid (CAS 174669-73-9) lacks the strong electron-withdrawing effect of -CF₃, resulting in lower stability and reactivity in demanding reactions .
Suzuki-Miyaura Cross-Coupling
- The target compound’s -CF₃ group at C3 stabilizes the transition state in palladium-catalyzed couplings, improving yields. For example, 3-trifluoromethylphenylboronic acid achieved 76% yield in imidazo[1,2-a]pyridine synthesis .
- In contrast, (6-(Trifluoromethyl)pyridin-3-yl)boronic acid may face steric challenges due to the -CF₃ group’s proximity to the boronic acid, reducing accessibility for coupling partners .
Stability and Handling
- Boronic acids with -CF₃ groups are typically moisture-sensitive. The target compound likely requires anhydrous storage (e.g., -20°C), similar to 6-(BOC-Methylamino)pyridine-3-boronic acid .
- Chlorinated analogs (e.g., CAS 205240-63-7) may exhibit enhanced stability due to reduced hygroscopicity but require careful handling to avoid decomposition .
Biological Activity
(3-(Trifluoromethyl)pyridin-2-yl)boronic acid is a member of the boronic acid family, which are compounds known for their ability to form reversible covalent bonds with diols. This property makes them valuable in various chemical and biological applications, particularly in medicinal chemistry. The trifluoromethyl group attached to the pyridine ring enhances the compound's lipophilicity and potential biological interactions. This article explores the biological activity of (3-(trifluoromethyl)pyridin-2-yl)boronic acid, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of (3-(trifluoromethyl)pyridin-2-yl)boronic acid can be achieved through various methods, including:
- Lithiation–Boronation Protocols : This method involves the lithiation of trifluoromethyl-substituted pyridines followed by boronation, yielding the desired boronic acid .
- Iridium-Catalyzed C–H Borylation : This approach allows for the installation of boronic ester groups at specific positions on the pyridine ring, demonstrating high yields and efficiency in producing functionalized derivatives .
Biological Activity
The biological activities of (3-(trifluoromethyl)pyridin-2-yl)boronic acid are diverse and include:
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of compounds related to (3-(trifluoromethyl)pyridin-2-yl)boronic acid. For instance:
-
Inhibition of Triple-Negative Breast Cancer (TNBC) : Compounds derived from similar structures have shown promising results in inhibiting cell growth in TNBC cell lines such as MDA-MB-231 and MDA-MB-468. These compounds exhibited low toxicity towards non-tumorigenic cells, indicating selective cytotoxicity .
The mechanism appears to involve alterations in cell cycle progression, specifically increasing the G0/G1 phase while decreasing the S phase .
Compound GI50 (μM) Effect on MDA-MB-231 Cells 2e 13 Decreased cell number and proliferation
Antibacterial Activity
The antibacterial properties of related pyridine derivatives have been explored, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that these compounds can inhibit bacterial fatty acid synthase (FAS), which is crucial for bacterial virulence and survival .
The mechanisms through which (3-(trifluoromethyl)pyridin-2-yl)boronic acid exerts its biological effects may involve:
- Interaction with Enzymes : Boronic acids can act as inhibitors for various enzymes, including proteases and phosphatases, by forming covalent bonds with active site residues.
- Cellular Uptake and Distribution : The trifluoromethyl group enhances membrane permeability, facilitating cellular uptake and increasing bioavailability.
Case Studies
Several case studies have been conducted to evaluate the efficacy of (3-(trifluoromethyl)pyridin-2-yl)boronic acid derivatives:
-
Study on Antiproliferative Effects : A study assessed the antiproliferative activity against multiple cancer cell lines, demonstrating significant growth inhibition at low concentrations .
- Cell Lines Tested : K562, MV4-11, MCF-7.
- Findings : Some derivatives showed potent activity with IC50 values below 10 µM.
- Mechanistic Insights : Further investigations into the apoptosis pathways revealed that some compounds did not significantly alter apoptotic markers like PARP or caspase-3, suggesting alternative mechanisms of action beyond apoptosis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-(trifluoromethyl)pyridin-2-yl)boronic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling precursors or direct borylation of halogenated pyridine derivatives. Purity optimization often requires recrystallization from aprotic solvents (e.g., THF/hexane mixtures) or chromatography using silica gel with eluents like ethyl acetate/hexane (70:30). Monitoring by NMR can confirm the absence of trifluoromethyl group degradation, while NMR verifies boronic acid integrity .
Q. How is this compound utilized in cross-coupling reactions for heterocyclic framework construction?
- Methodological Answer : The boronic acid moiety enables Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl halides. For example, coupling with 5-bromo-2-fluoropyridine derivatives generates biaryl systems. Catalyst systems like Pd(PPh) with KCO in THF/water (3:1) at 80°C yield >85% product. Ligand choice (e.g., SPhos) minimizes protodeboronation .
Q. What analytical techniques are critical for characterizing (3-(trifluoromethyl)pyridin-2-yl)boronic acid?
- Methodological Answer :
- NMR : , , , and NMR confirm structure and purity. NMR peaks near δ 28-32 ppm indicate boronic acid formation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M+H] at m/z 220.0452 (CHBFNO).
- HPLC : Reverse-phase C18 columns (MeCN/water + 0.1% TFA) assess purity (>95%) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The -CF group stabilizes the boronate intermediate via inductive effects, accelerating transmetallation in Pd-catalyzed reactions. However, steric hindrance at the 3-position can reduce coupling efficiency with bulky substrates. Computational studies (DFT) reveal reduced electron density at the boron atom (NPA charge: +0.32 vs. +0.25 for non-CF analogs), enhancing electrophilicity .
Q. What strategies mitigate protodeboronation during storage or reaction conditions?
- Methodological Answer : Protodeboronation is minimized by:
- Storage : Anhydrous conditions at -20°C under inert gas (argon) .
- Reaction Additives : Using pinacol as a stabilizing ligand or CsCO as a mild base.
- Solvent Choice : Avoiding protic solvents (e.g., ethanol) in favor of THF or dioxane .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states in cross-coupling reactions. For instance, the energy barrier for boronate-Pd(II) intermediate formation is ~12 kcal/mol lower in CF-substituted analogs compared to methyl derivatives. Solvent effects (e.g., SMD model for THF) refine free energy predictions .
Q. What contradictions exist in reported catalytic efficiencies, and how can they be resolved?
- Methodological Answer : Discrepancies in reaction yields (e.g., 60-95% for similar substrates) arise from:
- Substrate Steric Effects : Ortho-substituted aryl halides reduce efficiency.
- Catalyst Loading : Pd(OAc) (1 mol%) with XPhos ligand outperforms Pd(PPh) (5 mol%) in sterically hindered systems.
- Systematic screening using Design of Experiments (DoE) identifies optimal conditions (e.g., temperature, base, solvent ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
